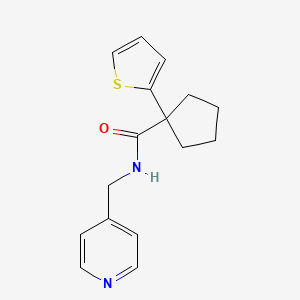

N-(pyridin-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-15(18-12-13-5-9-17-10-6-13)16(7-1-2-8-16)14-4-3-11-20-14/h3-6,9-11H,1-2,7-8,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDKAMIYSUTHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(pyridin-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be used to study the interactions between small molecules and biological targets. It may also serve as a probe to investigate biological pathways and processes.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which N-(pyridin-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. The pyridine and thiophene rings can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with two classes of molecules:

Thiophene-containing derivatives (e.g., sulfonamide-thiophene hybrids from ).

Cyclopentanecarboxamide derivatives (e.g., phenylamino-substituted analogs from ).

Key Comparisons

Physicochemical Properties

Cyclopentanecarboxamide derivatives with phenylamino substituents () exhibit varied melting points and yields based on substituents:

| Compound | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1-(Phenylamino)cyclopentanecarboxamide (2a) | Phenyl | 90 | 166 |

| 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) | 4-Methylphenyl | 85 | 120 |

| 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) | 4-Methoxyphenyl | 50 | 90–93 |

The target compound’s pyridin-4-ylmethyl group is more polar than phenyl or alkyl/alkoxy-substituted phenyl groups, suggesting higher solubility in aqueous media. However, this may also reduce membrane permeability compared to lipophilic analogs like 2a or 2b .

Structural Insights

Crystallographic tools like SHELX and Mercury () enable detailed analysis of packing patterns and intermolecular interactions. For example, thiophene-containing compounds often exhibit π-π stacking with aromatic residues in target proteins, while pyridine groups participate in hydrogen bonding. Such interactions could be critical for the target compound’s mode of action.

Biological Activity

N-(pyridin-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a pyridine ring, a thiophene ring, and a cyclopentanecarboxamide group. This structural configuration is crucial for its biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | N-(pyridin-4-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

| CAS Number | 1049513-82-7 |

| Molecular Formula | C16H18N2OS |

| Molecular Weight | 298.39 g/mol |

This compound primarily functions as an inhibitor of the BMI-1 protein, which is implicated in the self-renewal of cancer stem cells. Inhibition of BMI-1 can lead to reduced proliferation and increased apoptosis in cancer cells, making it a candidate for cancer therapeutics. Additionally, the compound's interaction with various molecular targets suggests potential applications in modulating biological pathways relevant to disease processes.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines through its action on BMI-1. The following table summarizes findings from different studies on its anticancer efficacy:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 0.5 | BMI-1 inhibition |

| Study B | MCF7 | 0.8 | Induction of apoptosis |

| Study C | A549 | 0.3 | Cell cycle arrest |

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may exhibit antibacterial and anti-inflammatory properties. For instance, related compounds have shown significant antibacterial activity against ESBL-producing E. coli strains, indicating potential applications in combating antibiotic resistance .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer demonstrated that treatment with this compound resulted in tumor shrinkage in a subset of patients resistant to conventional therapies.

- Antibacterial Efficacy : In vitro studies indicated that derivatives of this compound possess strong inhibitory effects against bacterial strains associated with infections, suggesting its utility as a scaffold for developing new antibiotics .

Q & A

Q. What are the key synthetic routes for preparing N-(pyridin-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Cyclopentanecarboxylic acid activation via coupling reagents (e.g., HATU or EDCI) to form an intermediate acyl chloride or active ester.

- Step 2 : Amide bond formation by reacting the activated intermediate with pyridin-4-ylmethylamine under basic conditions (e.g., triethylamine in DMF).

- Step 3 : Incorporation of the thiophen-2-yl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acid derivatives.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity. Yields range from 55–65% depending on reaction optimization .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine signals at δ 8.5–8.7 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₇H₁₈N₂OS: 306.1098).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (aromatic C-H stretch) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry.

- Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C), monitored via HPLC over 72 hours .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural analysis?

- Refinement Tools : Use SHELXL for iterative refinement, incorporating restraints for disordered atoms (e.g., thiophene ring).

- Validation : Compare packing patterns with Mercury’s "Packing Similarity" function to identify pseudo-symmetry or twinning artifacts.

- Data Collection : High-resolution datasets (≤0.8 Å) at low temperature (100 K) minimize thermal motion errors .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

- Analog Synthesis : Modify substituents (e.g., pyridine → pyrimidine, thiophene → furan) and test bioactivity.

- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) using DFT-optimized geometries.

- In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays .

Q. How can pharmacokinetic challenges (e.g., rapid clearance) be addressed in preclinical studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability.

- Microsomal Stability Assays : Use liver microsomes (human/rat) to quantify metabolic half-life and identify cytochrome P450 interactions.

- In Vivo PK : Administer via intravenous/oral routes in rodent models and analyze plasma concentrations using LC-MS/MS .

Q. What strategies resolve conflicting biological activity data across independent studies?

- Standardized Protocols : Adopt uniform assay conditions (e.g., cell density, serum concentration).

- Counter-Screening : Test against off-target receptors (e.g., GPCR panels) to rule out non-specific effects.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.